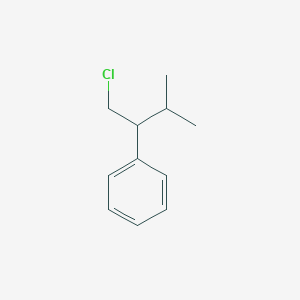

(1-Chloro-3-methylbutan-2-yl)benzene

CAS No.: 5285-30-3

Cat. No.: VC17644788

Molecular Formula: C11H15Cl

Molecular Weight: 182.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5285-30-3 |

|---|---|

| Molecular Formula | C11H15Cl |

| Molecular Weight | 182.69 g/mol |

| IUPAC Name | (1-chloro-3-methylbutan-2-yl)benzene |

| Standard InChI | InChI=1S/C11H15Cl/c1-9(2)11(8-12)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 |

| Standard InChI Key | AXBNMPTWUWEFAH-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(CCl)C1=CC=CC=C1 |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

(1-Chloro-3-methylbutan-2-yl)benzene (C₁₁H₁₅Cl) features a benzene ring bonded to a 3-methylbutan-2-yl group with a chlorine atom at the first carbon of the alkyl chain. This configuration introduces steric hindrance due to the branching at the third carbon (3-methyl group) and electronic effects from the chlorine substituent. The molecule’s geometry is analogous to 1-chloro-3-methylbutane (C₅H₁₁Cl) , though the presence of the aromatic ring significantly alters its electronic environment.

The chlorine atom’s electronegativity (3.16 on the Pauling scale) polarizes the C–Cl bond, creating a dipole moment that influences intermolecular interactions. Comparatively, 1-chloro-3-ethylbenzene (C₈H₉Cl) demonstrates how aryl chlorides exhibit reduced reactivity in nucleophilic substitutions relative to aliphatic chlorides due to resonance stabilization.

Physicochemical Properties

While experimental data for (1-chloro-3-methylbutan-2-yl)benzene is sparse, extrapolations from related compounds suggest:

-

Boiling Point: Estimated at 210–230°C, based on comparisons to 1-chloro-3-ethylbenzene (184°C) and bulkier aryl chlorides.

-

Density: Likely ~1.05–1.10 g/cm³, aligning with 1-chloro-3-methoxy-2-methylbenzene (1.1 g/cm³) .

-

Solubility: Low water solubility (<0.1 g/L at 25°C) due to hydrophobic alkyl and aryl groups, with better solubility in organic solvents like dichloromethane or toluene.

Synthetic Methodologies

Friedel-Crafts Alkylation

A plausible route involves Friedel-Crafts alkylation of benzene with 1-chloro-3-methylbutan-2-ol in the presence of Lewis acids like AlCl₃. This method parallels the synthesis of 1-chloro-3-ethylbenzene , where ethylation occurs via electrophilic substitution. Challenges include controlling regioselectivity and minimizing polyalkylation, often addressed by using bulky catalysts or low temperatures.

Halogenation of Preexisting Alkylbenzenes

Chlorination of 3-methylbutan-2-ylbenzene using Cl₂ or SO₂Cl₂ under radical initiation could selectively introduce chlorine at the primary carbon. This approach mirrors the production of 1-chloro-3-methylbutane , where chlorination of isoamyl alcohol derivatives yields targeted alkyl chlorides.

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The benzene ring’s activation by the electron-donating alkyl group facilitates electrophilic substitutions (e.g., nitration, sulfonation). Meta-directing effects from the chlorine atom would guide incoming electrophiles to specific positions, though steric factors from the bulky substituent may limit accessibility.

Industrial and Research Applications

Pharmaceutical Intermediates

Chlorinated alkylbenzenes serve as precursors in drug synthesis. For instance, 1-chloro-3-ethylbenzene is utilized in antihistamine production. Similarly, (1-chloro-3-methylbutan-2-yl)benzene could act as a building block for nonsteroidal anti-inflammatory drugs (NSAIDs) or antipsychotics requiring branched alkyl motifs.

Polymer Chemistry

The compound’s dual functionality (aryl chloride and alkyl chain) makes it a candidate for synthesizing specialty polymers. Copolymerization with ethylene or styrene derivatives could yield materials with tailored thermal stability, as seen in chlorinated polyethylene applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume